1H-indazol-4-ol
Overview
Description
1H-indazol-4-ol is a heterocyclic aromatic organic compound . It consists of a fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .
Synthesis Analysis
The synthesis of 1H-indazoles and their N-oxides has been achieved through electrochemical methods . The outcomes of the electrochemical synthesis were determined by the nature of the cathode material . When a reticulated vitreous carbon cathode was used, a wide range of 1H-indazole N-oxides were selectively synthesized .Molecular Structure Analysis
The molecular formula of 1H-indazol-4-ol is C7H6N2O . Its molecular weight is 134.14 g/mol . The InChIKey of 1H-indazol-4-ol is MPFDHICUUKUXLG-UHFFFAOYSA-N .Chemical Reactions Analysis
The selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C-H functionalization of the 1H-indazole N-oxides have been described . The electrochemical outcomes were determined by the nature of the cathode material .Physical And Chemical Properties Analysis
1H-indazol-4-ol has a molecular weight of 134.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . Its exact mass is 134.048012819 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
1H-Indazoles, including 1H-Indazol-4-ol, are significant in the field of chemical synthesis and medicinal chemistry. They are key heterocycles in many drugs due to their unique chemical structure and properties. The synthesis of N1-substituted 1H-indazoles through DBU-catalyzed aza-Michael reaction of indazole with enones is an efficient method. This process exhibits high yields, good substrate tolerance, and mild reaction conditions, demonstrating the versatile applications of 1H-indazoles in synthetic chemistry (Yang et al., 2016).
Medicinal Chemistry and Drug Design
1H-Indazoles are prominent in medicinal research for their diverse nitrogen-containing heterocyclic moieties. They exist in various tautomeric forms, which significantly influence their synthesis, reactivity, and biological properties. The limited natural availability of indazole and its derivatives poses challenges, yet they are crucial components in FDA-approved drugs for various cancers and other conditions (Mal et al., 2022).
Novel Synthesis Methods
Recent advancements in the synthesis of 1H-indazoles have been made through metal-free methods, highlighting the evolving techniques in producing these compounds efficiently (Counceller et al., 2008). Additionally, the construction of the 1H-indazole skeleton using [3 + 2] annulation approaches from arynes and hydrazones provides a versatile methodology for producing a variety of indazoles (Li et al., 2012).
Biological and Pharmaceutical Applications
1H-Indazoles have a broad range of biological and pharmaceutical applications. They are recognized for their anti-bacterial, anti-depressant, anti-inflammatory, anti-hypertensive, and anti-cancer properties. This highlights the potential of 1H-indazoles as building blocks for the next generation of pharmaceuticals (Gaikwad et al., 2015).
Advanced Material Applications
1H-Indazoles are also explored in material science applications. For example, 5-hydroxy-1H-indazole is investigated as a film-forming additive for high-voltage electrodes, showing its potential in enhancing the performance of lithium-ion batteries (Kang et al., 2014).
Future Directions
The potency of the electrochemical strategy for synthesizing 1H-indazoles and their N-oxides was demonstrated through the late-stage functionalization of various bioactive molecules . This makes the reaction attractive for the synthesis of 1H-indazole derivatives for pharmaceutical research and development .
properties
IUPAC Name |
1H-indazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFDHICUUKUXLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476919, DTXSID60902753 | |
Record name | 1H-indazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3305 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazol-4-ol | |
CAS RN |
81382-45-8 | |
Record name | 1H-indazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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